molecular formula C15H16N2O2 B2497189 N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide CAS No. 725692-97-7

N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide

Cat. No. B2497189
CAS RN: 725692-97-7
M. Wt: 256.305
InChI Key: SXDXGKBLQSAZOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide compounds involves innovative cyclopropanation processes and Pd-catalyzed direct arylation. For example, a cyclopropanation process yielded a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, demonstrating the versatility of cyclopropanation in synthesizing complex structures (Szakonyi et al., 2002). Additionally, Pd-catalyzed arylation facilitated the assembly of di- and trisubstituted cyclopropanecarboxamides, underscoring the method's efficacy in introducing aryl groups to cyclopropanecarboxamide scaffolds (Parella et al., 2013).

Molecular Structure Analysis

The crystal structures of related compounds reveal supramolecular interactions and stereochemistry crucial for molecular recognition. For instance, the analysis of optically pure cyclohexan-1-ol derivatives highlighted the ability to detect and quantitatively determine isomers through NMR or fluorescence spectroscopy, facilitated by three-point supramolecular interactions (Khanvilkar & Bedekar, 2018).

Chemical Reactions and Properties

The reactivity of cyclopropanes under various conditions showcases the chemical versatility of these compounds. A notable study described the regioselective synthesis of quinolin-8-ols through a cyclization process, demonstrating the cyclopropane ring's ability to engage in complex transformations (Uchiyama et al., 1998).

Physical Properties Analysis

The physical properties of cyclopropanecarboxamides and related compounds, such as solubility, melting points, and crystal structure, are integral to understanding their behavior in different environments. Although specific data on “N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide” are not provided, the general principles of physical properties analysis apply to this compound as well.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of cyclopropanecarboxamides, are key to their utility in various chemical syntheses. Studies like the synthesis of furo[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation underscore the compound class's rich chemistry and potential for generating bioactive molecules (Lindahl et al., 2006).

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This makes them valuable in developing anticorrosive materials, offering a method to protect metals from degradation, especially in harsh environmental conditions (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biomedical Research

Quinoline and quinazoline alkaloids have attracted significant attention due to their broad range of bioactivities. These compounds, isolated from natural sources or synthesized, exhibit antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, anti-inflammatory, and antioxidant activities. Their diverse biological activities open up avenues for the discovery of new and more effective drugs, showcasing the quinoline scaffold's critical role in medicinal chemistry (Xiao-fei Shang et al., 2018).

Drug Development

Quinoline's therapeutic significance is highlighted by its versatility as a bicyclic heterocyclic scaffold with immense therapeutic potential. Several quinoline derivatives are crucial for treating various ailments, particularly cancer and malaria. The broad spectrum of activities, including antimicrobial, anti-inflammatory, and antidiabetic activities, underlines the scaffold's importance in developing new chemotherapeutic agents (S. M. A. Hussaini, 2016).

Anticancer and Antimalarial Applications

Quinoline-based compounds are central to anticancer and antimalarial drug development. The discovery of quinine and camptothecin, prominent quinoline alkaloids, has paved the way for new therapeutic areas, especially in antimalarial and anticancer drug development. This highlights the scaffold's potential in creating impactful therapies against these diseases (Xiao-fei Shang et al., 2018).

properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17-9-10-19-13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDXGKBLQSAZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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